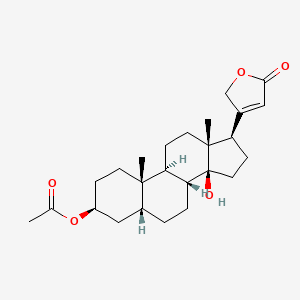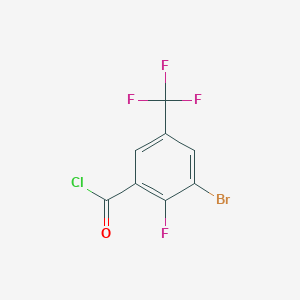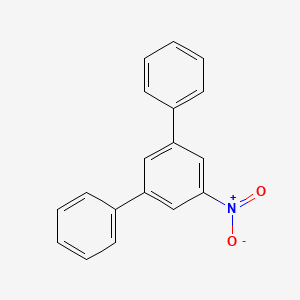
3,5-Diphenylnitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenylnitrobenzene is an organic compound characterized by a benzene ring substituted with nitro and phenyl groups at the 3 and 5 positions, respectively. This compound is typically a colorless to pale yellow crystalline solid, known for its solubility in organic solvents such as ethanol and chloroform. It is used in various chemical research and industrial applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Nitration of 3,5-Diphenylbenzene: One common method involves the nitration of 3,5-diphenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Friedel-Crafts Alkylation: Another synthetic route involves the Friedel-Crafts alkylation of nitrobenzene with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3,5-diphenylaniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group in this compound can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles such as hydroxide ions.
Oxidation: Although less common, the phenyl groups can undergo oxidation under harsh conditions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3,5-Diphenylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized products.
Applications De Recherche Scientifique
3,5-Diphenylnitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: Although not widely used directly in medicine, its derivatives are investigated for potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3,5-diphenylnitrobenzene exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This property is exploited in various synthetic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
3,5-Diphenylaniline: The reduced form of 3,5-diphenylnitrobenzene, used in similar applications but with different reactivity due to the presence of an amino group instead of a nitro group.
3,5-Dinitrobenzene: Another nitro-substituted benzene derivative, but with two nitro groups, leading to different chemical properties and reactivity.
3,5-Diphenylbenzene: The parent compound without the nitro group, used as a starting material for various synthetic applications.
Uniqueness: this compound is unique due to the presence of both phenyl and nitro groups, which confer distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for studying reaction mechanisms and developing new chemical transformations.
Propriétés
IUPAC Name |
1-nitro-3,5-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSKTIJRPJMGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522297 |
Source


|
| Record name | 2~5~-Nitro-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87666-58-8 |
Source


|
| Record name | 2~5~-Nitro-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
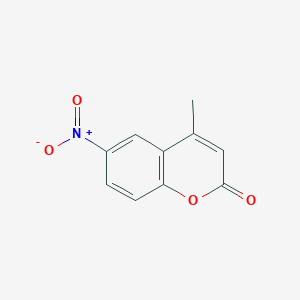

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
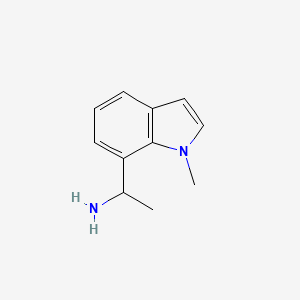
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)



